Hexapeptide-11

Description

Properties

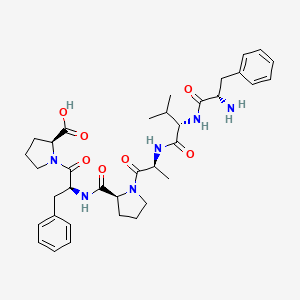

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O7/c1-22(2)30(40-31(43)26(37)20-24-12-6-4-7-13-24)33(45)38-23(3)34(46)41-18-10-16-28(41)32(44)39-27(21-25-14-8-5-9-15-25)35(47)42-19-11-17-29(42)36(48)49/h4-9,12-15,22-23,26-30H,10-11,16-21,37H2,1-3H3,(H,38,45)(H,39,44)(H,40,43)(H,48,49)/t23-,26-,27-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEYWOGCSROPRT-OBXVVNIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648379 |

Source

|

| Record name | L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161258-30-6 |

Source

|

| Record name | Hexapeptide-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161258306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCJ63WU6BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexapeptide-11: A Deep Dive into its Mechanism of Action in Fibroblasts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic peptide with the amino acid sequence Phe-Val-Ala-Pro-Phe-Pro. Originally isolated from yeast extracts, it has garnered significant interest in the field of dermatology and cosmetic science for its purported anti-aging properties. This technical guide provides a comprehensive overview of the current scientific understanding of Hexapeptide-11's mechanism of action in fibroblasts, the primary cell type responsible for maintaining the structural integrity and youthful appearance of the skin. By elucidating its effects on gene expression, signaling pathways, and the extracellular matrix, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic and cosmetic potential.

Core Mechanisms of Action

Hexapeptide-11 exerts its biological effects on fibroblasts through a multi-pronged approach, primarily by modulating the cellular proteostasis network, activating antioxidant responses, and influencing the expression of genes related to the extracellular matrix.

Modulation of the Proteostasis Network

A key mechanism of Hexapeptide-11 is its ability to enhance the cellular machinery responsible for maintaining protein homeostasis. Exposure of fibroblasts to Hexapeptide-11 leads to a dose- and time-dependent activation of genes involved in the proteasome, autophagy, and chaperone systems.[1] This coordinated upregulation helps cells manage and degrade damaged proteins, a process that is often compromised during aging and under conditions of oxidative stress.

Activation of the Nrf2 Antioxidant Response Pathway

Hexapeptide-11 is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Treatment of fibroblasts with Hexapeptide-11 promotes the nuclear accumulation of Nrf2.[1][2] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, leading to their transcription. This includes key antioxidant and detoxification enzymes, which help to protect the cells from oxidative damage.

Anti-Senescence Effects

By bolstering the proteostasis network and activating the Nrf2 pathway, Hexapeptide-11 confers significant protection against premature cellular senescence induced by oxidative stress.[1][3] Studies have shown that Hexapeptide-11 can reduce the number of senescent-associated β-galactosidase (SA-β-Gal) positive cells, a key biomarker of senescent cells, in fibroblasts exposed to oxidative insults.[4] This anti-senescence effect is also linked to its ability to downregulate the expression of the p53 and p21 proteins, which are critical mediators of the cellular senescence program.[1][4]

Extracellular Matrix Remodeling

Hexapeptide-11 has been shown to influence the expression of genes related to the extracellular matrix (ECM). While direct quantitative data on the upregulation of collagen and elastin gene expression in fibroblasts is still emerging, some studies suggest that it upregulates critical genes responsible for collagen production and other important ECM components like hyaluronic acid.[5] Interestingly, Hexapeptide-11 also induces the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] This suggests a role in ECM remodeling, where the breakdown of damaged or old matrix components may be coupled with the synthesis of new, functional matrix proteins.

Quantitative Data on Gene and Protein Expression

The following tables summarize the quantitative data from in vitro studies on human fibroblasts (IMR90 and BJ cell lines) treated with Hexapeptide-11.

Table 1: Effect of Hexapeptide-11 on Proteostasis and Antioxidant Response Gene Expression in IMR90 Fibroblasts (24h treatment) [1][4]

| Gene Category | Gene | 2% (v/v) Hexapeptide-11 (Fold Change vs. Control) | 5% (v/v) Hexapeptide-11 (Fold Change vs. Control) |

| Proteasome (20S) | α7 | ~1.5 | ~2.0 |

| β1 | ~1.5 | ~2.0 | |

| β2 | ~1.3 | ~1.8 | |

| β5 | ~1.5 | ~2.2 | |

| Proteasome (19S) | rpn6 | ~1.3 | ~1.8 |

| rpn11 | ~1.4 | ~2.0 | |

| Autophagy | becn1 | ~1.3 | ~1.5 |

| sqstm1 | ~1.5 | ~2.0 | |

| hdac6 | ~1.4 | ~1.8 | |

| ctsl | ~1.3 | ~1.6 | |

| ctsd | ~1.2 | ~1.4 | |

| Chaperones | hsf1 | ~1.5 | ~2.0 |

| hsp27 | ~1.8 | ~2.5 | |

| hsp70 | ~1.6 | ~2.2 | |

| hsp90 | ~1.4 | ~1.8 | |

| clu | ~1.3 | ~1.7 | |

| Antioxidant Response | nrf2 | ~1.5 | ~2.0 |

| keap1 | ~1.2 | ~1.5 | |

| nqo1 | ~1.8 | ~2.8 | |

| txnrd1 | ~1.6 | ~2.5 |

Table 2: Effect of Hexapeptide-11 on Protein Levels and Enzyme Activity in IMR90 Fibroblasts [4][6]

| Protein/Enzyme | Treatment Duration | 2% (v/v) Hexapeptide-11 (% Change vs. Control) | 5% (v/v) Hexapeptide-11 (% Change vs. Control) |

| Nrf2 (nuclear) | 24h | Increased nuclear accumulation observed | More prominent nuclear accumulation observed |

| 20S Proteasome α7 subunit | 24h | ~50% increase | ~100% increase |

| 20S Proteasome β5 subunit | 48h | ~40% increase | ~80% increase |

| Nqo1 | 48h | ~60% increase | ~120% increase |

| Proteasome Chymotrypsin-like (LLVY/β5) activity | 48h | ~20% increase | ~50% increase |

| Proteasome Chymotrypsin-like (LLVY/β5) activity | 72h | ~30% increase | ~70% increase |

| MMP-2 Activity | 24h | Dose-dependent increase | Dose-dependent increase |

| MMP-9 Activity | 24h | Dose-dependent increase | Dose-dependent increase |

| p53 (in H₂O₂-induced senescence) | 144h | Inhibition of H₂O₂-mediated upregulation | Inhibition of H₂O₂-mediated upregulation |

| p21 (in H₂O₂-induced senescence) | 144h | Inhibition of H₂O₂-mediated upregulation | Inhibition of H₂O₂-mediated upregulation |

Note: The precise fold changes for some proteins were not explicitly stated in the source material but were inferred from immunoblot images. The activation of MMPs was shown to be dose-dependent, but specific percentage increases were not provided.

Signaling Pathways

Hexapeptide-11 modulates several key signaling pathways in fibroblasts. The following diagrams illustrate these interactions.

Caption: Nrf2 Signaling Pathway Activation by Hexapeptide-11.

Caption: Anti-Senescence Pathway Modulation by Hexapeptide-11.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the study of Hexapeptide-11's effects on fibroblasts.

Cell Culture and Treatment

-

Cell Lines: Human diploid fibroblasts (HDFs), such as IMR90 (lung) and BJ (skin), are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Hexapeptide-11 Preparation: A stock solution of Hexapeptide-11 (e.g., 295 µM in sterile water) is prepared and diluted to the final desired concentration (e.g., 1%, 2%, 5% v/v) in the cell culture medium.[1]

-

Treatment: Cells are incubated with the Hexapeptide-11-containing medium for specified durations (e.g., 24, 48, 72, or 144 hours), with the medium being replaced as needed.

Quantitative Real-Time PCR (Q-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control fibroblasts using a suitable reagent (e.g., TRI Reagent®) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., Maxima First Strand cDNA Synthesis Kit).

-

Q-PCR Reaction: Q-PCR is performed using a SYBR Green-based master mix and a real-time PCR detection system.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) used for normalization.

Caption: Workflow for Quantitative Real-Time PCR Analysis.

Immunoblotting (Western Blot)

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-p53, anti-GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Gelatin Zymography for MMP Activity

-

Sample Preparation: Conditioned media from treated and control fibroblast cultures are collected.

-

Electrophoresis: Samples are run on a non-reducing SDS-polyacrylamide gel co-polymerized with gelatin.

-

Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation, followed by incubation in a developing buffer that promotes MMP activity.

-

Staining: The gel is stained with Coomassie Brilliant Blue.

-

Analysis: Areas of gelatin degradation by MMPs appear as clear bands against a blue background.

Conclusion and Future Directions

Hexapeptide-11 demonstrates a robust and multifaceted mechanism of action in human fibroblasts. Its ability to enhance the proteostasis network and activate the Nrf2-mediated antioxidant response provides a strong rationale for its anti-senescence and cytoprotective effects. The modulation of MMPs suggests a role in the dynamic remodeling of the extracellular matrix.

Despite these significant findings, several areas warrant further investigation. The precise upstream receptor or mechanism by which Hexapeptide-11 initiates its intracellular signaling cascade remains to be elucidated. While a gene microarray study has suggested an upregulation of the Androgen Receptor gene, direct binding studies are needed to confirm this as a primary mode of action.[5] Furthermore, more extensive quantitative data on the effects of Hexapeptide-11 on the synthesis of key ECM proteins such as collagen and elastin at both the gene and protein levels would be highly valuable. A deeper understanding of the interplay between MMP activation and ECM synthesis will also be crucial in fully characterizing its role in skin health and aging. Future research in these areas will undoubtedly provide a more complete picture of Hexapeptide-11's therapeutic and cosmetic potential.

References

- 1. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. activepeptide.com [activepeptide.com]

- 6. Frontiers | Molecular Dissection of Pro-Fibrotic IL11 Signaling in Cardiac and Pulmonary Fibroblasts [frontiersin.org]

Hexapeptide-11: A Technical Guide to its Sequence, Mechanism, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic, bioactive peptide with a growing presence in dermatological research and advanced skincare formulations. Originally isolated from yeast extracts, specifically Saccharomyces cerevisiae, it is now primarily produced through solid-phase peptide synthesis to ensure high purity.[1][2][3] This peptide is recognized for its multi-faceted role in modulating cellular health, particularly in the context of skin aging, by influencing fundamental biological pathways related to protein homeostasis, antioxidant defense, and extracellular matrix integrity.[1][4]

The unique amino acid sequence of Hexapeptide-11 is Phenylalanine-Valine-Alanine-Proline-Phenylalanine-Proline (Phe-Val-Ala-Pro-Phe-Pro) , often abbreviated as FVAPFP.[2][3][5][6] This specific sequence has been identified in various natural proteins, including stress-related proteins like hsp70, suggesting its intrinsic role in cellular protection and repair mechanisms.[2][3]

Core Mechanisms of Action

Hexapeptide-11 exerts its biological effects by interacting with multiple key cellular pathways. Its primary mechanisms revolve around enhancing the skin's resilience to stress and aging by modulating gene expression related to the extracellular matrix (ECM), cellular detoxification, and protein quality control.

1. Modulation of the Proteostasis Network: Hexapeptide-11 is a novel modulator of the proteostasis network, which is crucial for maintaining cellular health by regulating the synthesis, folding, and degradation of proteins.[1] The peptide has been shown to upregulate genes associated with:

-

The Proteasome: It increases the expression of genes for proteasome subunits (e.g., α7, β1, β2, β5), enhancing the cell's ability to degrade damaged or misfolded proteins.[3][7]

-

Autophagy: It stimulates genes involved in autophagy (e.g., becn1, sqstm1), a cellular recycling process that removes dysfunctional components.[7][8]

-

Molecular Chaperones: It boosts the expression of heat shock proteins (e.g., hsp27, hsp70, hsp90) that assist in correct protein folding and prevent aggregation.[7]

2. Activation of Antioxidant Responses: The peptide demonstrates significant protective effects against oxidative stress, a primary driver of cellular aging.[3] It enhances the cellular antioxidant defense system by:

-

Upregulating Nrf2 Pathway: Hexapeptide-11 increases the expression and promotes the nuclear accumulation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[1][3][9]

-

Boosting Antioxidant Genes: It stimulates the expression of Nrf2 downstream targets, including NQO1 and TXNRD1, which are critical antioxidant enzymes.[1][7]

3. Influence on Extracellular Matrix (ECM) and Skin Structure: Hexapeptide-11 plays a vital role in maintaining the structural integrity and firmness of the skin.

-

Collagen and Elastin Synthesis: It stimulates fibroblast activity, increasing the production of collagen and elastin, which are essential for skin firmness and elasticity.[5][10][11]

-

Hyaluronic Acid Synthesis: It upregulates Hyaluronic Acid Synthase 2 (HAS2) while downregulating the degrading enzyme Hyaluronidase 2 (HYAL2), leading to improved skin hydration.[1][4][7]

-

MMP Activation: It has been found to activate matrix metalloproteinases (MMP-2 and MMP-9), which are involved in the remodeling of the extracellular matrix, a process that can be beneficial for tissue repair.[1][3]

4. Regulation of Cellular Senescence: By mitigating oxidative stress, Hexapeptide-11 can delay premature cellular senescence. Studies have shown that it protects human fibroblasts from hydrogen peroxide-induced senescence, suppressing the upregulation of key senescence markers like p53 and p21.[3][7][8]

5. Androgen Receptor Upregulation: Gene microarray studies on human dermal fibroblasts indicate that Hexapeptide-11 can upregulate the Androgen Receptor (AR) gene. This suggests the peptide may influence biochemical pathways related to hair growth, potentially promoting the transition of vellus hair to mature terminal hair.[5]

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro and in vivo studies on Hexapeptide-11.

| Parameter Measured | Cell/Tissue Model | Treatment | Result | Reference |

| Gene Expression (Proteostasis & Antioxidant) | Human Fibroblasts (IMR90, BJs) | 2-5% (v/v) Hexapeptide-11 for 24-96h | Dose- and time-dependent upregulation of genes for proteasome subunits, autophagy, chaperones (hsp70), and antioxidant responses (Nrf2, NQO1). | [7][9] |

| Cellular Senescence | Human Fibroblasts (IMR90) | 5% (v/v) Hexapeptide-11 + 300 µM H₂O₂ for 144h | Significant protection against H₂O₂-mediated premature senescence; suppressed the upregulation of p53 and p21. | [3][7][8] |

| MMP Activity | Human Fibroblasts (IMR90) | 1-5% (v/v) Hexapeptide-11 for 24h | Dose-dependent activation of the enzymatic activity of MMP-2 and MMP-9. | [7][9] |

| Skin Elasticity (in vivo) | Human Volunteers (n=25) | Topical preparation with 2.8% (v/v) Hexapeptide-11 for 4 weeks | Significant improvement in the initial elastic response of the skin (Ue parameter). | [3][8][9] |

| Cell Migration | Human Fibroblasts (IMR90) | 1-5% (v/v) Hexapeptide-11 for 24-72h | Inhibition of cell migration activity. | [7][9] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key molecular pathways influenced by Hexapeptide-11 and a typical experimental workflow for studying its effects on cellular senescence.

Caption: Molecular pathways modulated by Hexapeptide-11.

Caption: Workflow for assessing anti-senescence effects.

Experimental Protocols

The following are summaries of methodologies used in key studies investigating the bioactivity of Hexapeptide-11.

Solid-Phase Peptide Synthesis (SPPS)

Hexapeptide-11 (Phe-Val-Ala-Pro-Phe-Pro) is synthesized using a standard SPPS framework.

-

Resin and Amino Acid Protection: The synthesis typically begins by anchoring the C-terminal amino acid (Proline) to a solid support resin, such as Rink amide resin. The N-terminus of each amino acid is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]

-

Deprotection and Coupling: The Fmoc group is removed using a solution of 20% piperidine in dimethylformamide (DMF). The next Fmoc-protected amino acid is then activated by coupling agents like HBTU or DIC in the presence of HOBt and is coupled to the newly freed amine group on the resin-bound peptide chain.[1]

-

Iteration: This cycle of deprotection and coupling is repeated sequentially for each amino acid in the chain (Phe, Phe, Pro, Ala, Val).

-

Cleavage and Purification: Once the sequence is complete, the peptide is cleaved from the resin, and protecting groups are removed. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Culture and Induction of Premature Senescence

-

Cell Lines: Normal human diploid fibroblasts, such as IMR-90 (lung) or BJ (foreskin) fibroblasts, are commonly used.[3][7]

-

Culture Conditions: Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

-

Induction of Senescence: To induce stress-induced premature senescence (SIPS), sub-confluent cell cultures are exposed to a sub-lethal concentration of hydrogen peroxide (e.g., 300 µM H₂O₂) for a defined period (e.g., 2 hours). This treatment is often repeated multiple times over several days.[3][9]

-

Peptide Treatment: Hexapeptide-11, typically from a concentrated stock solution, is added to the culture medium at various concentrations (e.g., 1-5% v/v) either alone or in combination with the H₂O₂ treatment.[7][9]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for senescent cells.

-

Fixation: After treatment, cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

-

Staining: Cells are incubated overnight at 37°C (without CO₂) in a staining solution containing X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, and other reagents at pH 6.0.[9]

-

Analysis: Senescent cells develop a characteristic blue color and are quantified by counting the percentage of blue-stained cells under a light microscope.[3][8]

Quantitative Real-Time PCR (Q-PCR)

This protocol is used to quantify changes in gene expression.

-

RNA Extraction: Total RNA is isolated from treated and control cell lysates using a reagent like TRI Reagent®. The quantity and purity of the RNA are assessed via spectrophotometry.[3][9]

-

cDNA Synthesis: One microgram of total RNA is reverse-transcribed into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.[3][9]

-

Real-Time PCR: The qPCR is performed using a SYBR Green-based master mix with specific primers designed for the target genes (e.g., NFE2L2 for Nrf2, HSPA1A for hsp70, PSMB5 for β5) and a reference gene (e.g., ACTB for β-actin). The reaction is run on a real-time PCR system.[9]

-

Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

In Vivo Skin Elasticity Assessment

-

Study Design: A cohort of human volunteers (e.g., n=25) participates in a placebo-controlled study over a set period (e.g., 4 weeks).[3][8]

-

Product Application: Volunteers apply a formulation containing a specific concentration of Hexapeptide-11 (e.g., 2.8% v/v) to a designated skin area (e.g., crow's feet, cheeks), with a placebo formulation applied to a contralateral site.[9]

-

Measurement: Skin biomechanical properties are measured at baseline and at the end of the study using a cutometer. This device applies negative pressure to the skin and measures its ability to distend and retract.

-

Parameters: Key parameters include Ue (immediate distension/initial elastic response) and Uf (final distension/total deformation). An increase in elasticity is typically reflected by a significant improvement in the Ue parameter.[3][8]

Conclusion

Hexapeptide-11 is a well-defined peptide with a compelling range of biological activities relevant to skin health and aging. Its ability to modulate the proteostasis network, enhance antioxidant defenses, and support the extracellular matrix provides a strong scientific basis for its use in anti-aging and skin-rejuvenating applications. For researchers and drug development professionals, Hexapeptide-11 serves as a valuable molecular tool for studying cellular resilience and as a promising candidate for therapeutic and cosmeceutical development aimed at combating the molecular hallmarks of aging. The detailed protocols and quantitative data available provide a solid foundation for further investigation into its full therapeutic potential.

References

- 1. Hexapeptide-11 | 161258-30-6 | Benchchem [benchchem.com]

- 2. Peptamide™ 6 | Hexapeptide-11 | Cosmetic Ingredients Guide [ci.guide]

- 3. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arizona-mall.com [arizona-mall.com]

- 5. activepeptide.com [activepeptide.com]

- 6. Hexapeptide-11 | C36H48N6O7 | CID 24998056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mybemora.com [mybemora.com]

- 11. avenalab.com [avenalab.com]

Hexapeptide-11: A Technical Whitepaper on its Influence on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract: Hexapeptide-11, a bioactive peptide with the sequence Phe-Val-Ala-Pro-Phe-Pro, has emerged as a significant modulator of gene expression, particularly in the context of skin aging and cellular homeostasis.[1][2] Originally isolated from yeast extracts, this synthetic peptide demonstrates a multi-faceted mechanism of action, influencing key pathways involved in the production of extracellular matrix (ECM) components, regulation of the proteostasis network, and cellular antioxidant responses.[2][3][4] In vitro studies on human fibroblasts have shown its capacity to upregulate genes responsible for collagen, elastin, and hyaluronic acid synthesis while concurrently activating protective mechanisms against oxidative stress and cellular senescence.[1][2][5] This document provides a comprehensive technical overview of the molecular effects of Hexapeptide-11, presenting quantitative data on gene expression, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Introduction

Hexapeptide-11 is a small, synthetic oligopeptide that has garnered significant interest in dermatological and cosmetic research for its anti-aging properties.[6][7] Its primary sequence, Phe-Val-Ala-Pro-Phe-Pro, has been identified in various proteins, including those related to stress and proteostasis.[2] The peptide's biological activity is centered on its ability to penetrate the skin, bind to cell surface receptors, and stimulate cellular activity, leading to measurable improvements in skin elasticity and firmness.[5][8] Its efficacy stems from its profound impact at the genetic level, modulating a wide array of genes crucial for maintaining the structural integrity and youthful function of dermal cells.[1][3] This guide synthesizes the current scientific understanding of Hexapeptide-11's effect on gene expression, providing a foundational resource for research and development.

Core Mechanisms and Signaling Pathways

Hexapeptide-11 exerts its effects by influencing several key signaling cascades that are central to skin health and aging. Its primary mechanisms involve the modulation of the Transforming Growth Factor Beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and the activation of the Nrf2 antioxidant response pathway.[3]

Extracellular Matrix (ECM) Regulation

Hexapeptide-11 stimulates fibroblasts to increase the synthesis of crucial ECM proteins like collagen and elastin by enhancing the expression of their corresponding genes.[5] It also modulates the balance of hyaluronic acid by upregulating its synthesis enzyme, HAS2, and downregulating the degrading enzyme, HYAL2.[3][9] Furthermore, it influences ECM remodeling by activating matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][4]

Proteostasis Network Activation

A key aspect of Hexapeptide-11's anti-aging effect is its ability to enhance the proteostasis network—the cellular machinery responsible for maintaining the health and function of the proteome. It promotes a dose- and time-dependent activation of genes related to the proteasome, autophagy, and molecular chaperones.[2][4][9] This helps cells clear damaged proteins and resist stress, thereby delaying senescence.

Antioxidant Response and Senescence Inhibition

The peptide provides significant protection against oxidative stress-mediated premature cellular senescence.[2][4] It achieves this by enhancing the nuclear accumulation of NF-E2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][8] This leads to the upregulation of downstream antioxidant genes like NQO1 and TXNRD1.[2][9] Concurrently, Hexapeptide-11 has been shown to suppress the upregulation of senescence markers p53 and p21 in response to oxidative stress.[6][7][9]

References

- 1. activepeptide.com [activepeptide.com]

- 2. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arizona-mall.com [arizona-mall.com]

- 4. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avenalab.com [avenalab.com]

- 6. Hexapeptide-11 Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. glpbio.com [glpbio.com]

- 8. What does Hexapeptide-11 do for skin and hair?_Chemicalbook [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

Hexapeptide-11: A Deep Dive into its Influence on Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic peptide with the sequence Phe-Val-Ala-Pro-Phe-Pro (FVAPFP), originally identified from yeast fermentation. It has garnered significant attention in the fields of dermatology and cellular aging for its purported ability to modulate key molecular pathways associated with skin health and longevity. This technical guide provides an in-depth analysis of the molecular mechanisms influenced by Hexapeptide-11 treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Core Molecular Pathways Modulated by Hexapeptide-11

Hexapeptide-11 exerts its biological effects by influencing a network of interconnected molecular pathways crucial for maintaining cellular homeostasis and mitigating the effects of aging. These pathways primarily revolve around proteostasis, antioxidant response, extracellular matrix dynamics, and the regulation of cellular senescence.

Proteostasis Network Activation

A key mechanism of Hexapeptide-11 is the activation of the proteostasis network, which is responsible for maintaining the integrity and function of the cellular proteome. This is achieved through the upregulation of genes and the enhancement of activities related to the proteasome, autophagy, and molecular chaperones.

Proteasome Activation: Hexapeptide-11 treatment has been shown to increase the expression of proteasomal protein subunits and enhance proteasome peptidase activities. This leads to more efficient degradation of damaged or misfolded proteins, a critical process for cellular health.

Autophagy Induction: The peptide also stimulates autophagy, a cellular recycling process that removes dysfunctional organelles and protein aggregates. This process is vital for cellular survival and function.

Chaperone Response: Hexapeptide-11 upregulates the expression of molecular chaperones, which assist in the correct folding of proteins and prevent their aggregation.

Antioxidant Response and Oxidative Stress Reduction

Hexapeptide-11 enhances the cell's ability to combat oxidative stress by modulating the Keap1-Nrf2 signaling pathway.

Nrf2 Activation: It promotes the nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes. This leads to an increased production of antioxidant enzymes that protect the cell from damage caused by reactive oxygen species (ROS). Studies have shown that Hexapeptide-11 protects fibroblasts from premature senescence induced by oxidative stress.

Extracellular Matrix (ECM) Remodeling

Hexapeptide-11 plays a dual role in the remodeling of the extracellular matrix.

Collagen and Hyaluronic Acid Production: It upregulates genes responsible for the production of collagen and hyaluronic acid, essential components for maintaining skin structure and hydration. Specifically, it has been found to stimulate hyaluronic acid synthase 2 (HAS2) and downregulate the hyaluronic acid-degrading enzyme hyaluronidase 2 (HYAL2).

Matrix Metalloproteinase (MMP) Activity: Interestingly, Hexapeptide-11 also enhances the activity of matrix metalloproteinases MMP-2 and MMP-9. While often associated with ECM degradation, controlled MMP activity is crucial for tissue remodeling and wound healing.

Regulation of Cellular Senescence

Hexapeptide-11 has been demonstrated to delay cellular senescence, the process of irreversible cell cycle arrest. It achieves this by downregulating key proteins involved in the DNA damage response, such as ATM and p53. By mitigating oxidative stress-induced premature senescence, it helps to preserve fibroblast viability and function.

Androgen Receptor Upregulation

In vitro studies on human dermal fibroblasts have shown that Hexapeptide-11 can upregulate the Androgen Receptor (AR) gene. This suggests that the peptide may bind to the androgen receptor, potentially influencing biochemical pathways related to hair growth.

Quantitative Data Summary

The following tables summarize the quantitative effects of Hexapeptide-11 treatment on gene expression and cellular activities as reported in scientific literature.

Table 1: Effect of Hexapeptide-11 on Gene Expression in Human Fibroblasts

| Gene | Pathway | Treatment Concentration (% v/v) | Fold Change (vs. Control) | Reference |

| Proteasome Subunits | ||||

| α7 | Proteasome | 2% | ~1.5 | |

| 5% | ~2.0 | |||

| β1 | Proteasome | 2% | ~1.2 | |

| 5% | ~1.8 | |||

| β2 | Proteasome | 2% | ~1.3 | |

| 5% | ~1.7 | |||

| β5 | Proteasome | 2% | ~1.4 | |

| 5% | ~2.2 | |||

| rpn6 | Proteasome | 2% | ~1.2 | |

| 5% | ~1.5 | |||

| rpn11 | Proteasome | 2% | ~1.1 | |

| 5% | ~1.4 | |||

| Autophagy | ||||

| becn1 | Autophagy | 2% | ~1.3 | |

| 5% | ~1.8 | |||

| sqstm1 | Autophagy | 2% | ~1.2 | |

| 5% | ~1.6 | |||

| hdac6 | Autophagy | 2% | ~1.4 | |

| 5% | ~2.0 | |||

| ctsl | Autophagy | 2% | ~1.1 | |

| 5% | ~1.3 | |||

| ctsd | Autophagy | 2% | ~1.2 | |

| 5% | ~1.5 | |||

| Chaperones | ||||

| hsf1 | Chaperone | 2% | ~1.2 | |

| 5% | ~1.5 | |||

| hsp27 | Chaperone | 2% | ~1.3 | |

| 5% | ~1.8 | |||

| hsp70 | Chaperone | 2% | ~1.4 | |

| 5% | ~2.1 | |||

| hsp90 | Chaperone | 2% | ~1.2 | |

| 5% | ~1.6 | |||

| clu | Chaperone | 2% | ~1.1 | |

| 5% | ~1.4 | |||

| Antioxidant Response | ||||

| nrf2 | Antioxidant | 2% | ~1.3 | |

| 5% | ~1.7 | |||

| keap1 | Antioxidant | 2% | ~1.1 | |

| 5% | ~1.3 |

Whitepaper: Initial Studies on Hexapeptide-11 and its Influence on Collagen Synthesis and Extracellular Matrix Dynamics

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hexapeptide-11 (Phe-Val-Ala-Pro-Phe-Pro) is a bioactive peptide, originally derived from yeast fermentation, that has garnered significant attention for its potential in anti-aging skincare.[1][2] This technical guide provides a comprehensive overview of the initial scientific studies investigating the effects of Hexapeptide-11 on collagen synthesis and the broader extracellular matrix (ECM). The compiled data from in vitro and in vivo studies reveal a multi-faceted mechanism of action. Hexapeptide-11 upregulates key genes responsible for the production of collagen and other ECM components, such as hyaluronic acid.[3][4] Its activity is linked to the modulation of critical signaling pathways, including the TGF-β and MAPK cascades.[5] Furthermore, it exhibits a complex, context-dependent regulatory role on matrix metalloproteinases (MMPs), suggesting a function in both the synthesis and organized remodeling of the dermal matrix.[6][7] This document summarizes the quantitative outcomes, details the experimental protocols employed in these foundational studies, and visualizes the key pathways and workflows to serve as a resource for ongoing research and development.

Molecular Mechanisms of Action

Hexapeptide-11's influence on skin physiology is not limited to a single target but involves a network of interactions that collectively improve skin structure and function. Its primary mechanisms involve the direct stimulation of ECM protein synthesis, modulation of key cellular signaling pathways, and regulation of enzymes responsible for ECM turnover.

Stimulation of Collagen and Extracellular Matrix Synthesis

In vitro studies on human dermal fibroblasts have demonstrated that Hexapeptide-11 upregulates the expression of key genes responsible for producing collagen and hyaluronic acid.[3][8] By stimulating fibroblasts, it increases the production of procollagen, the precursor to mature collagen, thereby contributing to the maintenance of skin firmness and elasticity.[4]

The peptide also significantly impacts hydration by modulating hyaluronic acid metabolism. It has been shown to increase the expression of Hyaluronic Acid Synthase 2 (HAS2), a key enzyme in hyaluronic acid production, while simultaneously downregulating Hyaluronidase 2 (HYAL2), an enzyme responsible for its degradation.[5][6][9][10] This dual action leads to a net increase in the skin's hyaluronic acid content, improving hydration and turgor.

Key Signaling Pathway Modulation

The effects of Hexapeptide-11 on ECM production are mediated through its influence on major cellular signaling cascades. Evidence suggests that it activates the Transforming Growth Factor-Beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] These pathways are central regulators of fibroblast activity, controlling the transcription of genes for structural proteins like Type I collagen and elastin.[5] By engaging these pathways, Hexapeptide-11 effectively mimics natural growth factor signals to promote dermal regeneration.

Regulation of Matrix Metalloproteinases (MMPs)

The role of Hexapeptide-11 in regulating MMPs—enzymes that degrade collagen and other ECM proteins—is complex. Some findings suggest it reduces the activity of collagen-degrading enzymes like MMP-1 and MMP-3, which aligns with its anti-aging profile.[5] However, other robust in vitro studies have demonstrated that Hexapeptide-11 leads to a dose-dependent increase in the enzymatic activity of MMP-2 and MMP-9 (gelatinases) in human lung fibroblasts.[1][7][9] This apparent contradiction suggests that Hexapeptide-11 is not merely an inhibitor of degradation but rather a modulator of ECM remodeling. The activation of MMP-2 and MMP-9 is crucial for clearing out old, damaged matrix components to make way for the synthesis of new, properly organized fibers, a key process in wound healing and tissue renewal.[6]

Quantitative Analysis of Efficacy

The biological effects of Hexapeptide-11 have been quantified through a series of in vitro and in vivo experiments. These studies provide concrete data on its dose-dependent effects on gene expression, enzyme activity, and clinical outcomes on human skin.

In Vitro Study Data

Initial studies have extensively used human fibroblast cell lines (e.g., IMR-90, BJ) to map the cellular response to Hexapeptide-11.

Table 1: Summary of In Vitro Gene Expression Changes in Human Fibroblasts

| Target Gene Category | Specific Genes Upregulated | Cell Line | Concentration (% v/v) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Antioxidant Response | Nrf2, Keap1, NQO1, TXNRD1 | IMR-90 | 2% - 5% | 24 - 96 h | [6][7][9] |

| Proteostasis Network | Proteasome subunits, Autophagy genes, Chaperones | IMR-90, BJ | 2% - 5% | 24 - 96 h | [1][7][9] |

| ECM Synthesis | HAS2 (Hyaluronic Acid Synthase 2), EGR3 | Keratinocytes | Not Specified | Not Specified | [5][9][10] |

| ECM Degradation | HYAL2 (Hyaluronidase 2) - Downregulated | Keratinocytes | Not Specified | Not Specified | [5][9][10] |

| Androgen Receptor | AR (Androgen Receptor) | Dermal Fibroblasts | Not Specified | Not Specified |[3][8] |

Table 2: Summary of In Vitro Protein Expression and Enzyme Activity

| Parameter Measured | Effect Observed | Cell Line | Concentration (% v/v) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Nrf2 Nuclear Accumulation | Increased, most prominent at 5% | IMR-90 | 2% - 5% | 24 h | [1] |

| Proteasome Peptidase Activity | Increased | IMR-90 | 2% - 5% | 48 - 72 h | [1][11] |

| MMP-2 and MMP-9 Activity | Dose-dependent increase | IMR-90 | 1%, 2%, 5% | 24 h | [9] |

| Cellular Senescence | Protection against H₂O₂-induced senescence | IMR-90 | 5% | 144 h |[7][9] |

In Vivo Clinical Study Data

Human clinical trials have been conducted to validate the in vitro findings and assess the real-world efficacy of Hexapeptide-11 on skin aging parameters.

Table 3: Summary of Human In Vivo Clinical Study Results

| Study Focus | Subjects | Formulation | Duration | Key Quantitative Results | Reference |

|---|---|---|---|---|---|

| Skin Elasticity | 25 healthy volunteers | 2.8% (v/v) Hexapeptide-11 preparation | 4 weeks | Significant improvement in initial elastic response (Ue). No significant change in total deformation (Uf). | [12] |

| Anti-Wrinkle Effect | 20 female volunteers (40-62 years) | 3% collagen-like hexapeptide gel | 4 weeks | - Total Wrinkle Surface: Significantly reduced (75% of subjects).- Wrinkle Depth: Significantly reduced (75% of subjects).- Wrinkle Length: Highly significant reduction (p < 0.003) (75-80% of subjects). |[13] |

Experimental Methodologies

The following protocols are representative of the methods used in the foundational research on Hexapeptide-11.

Cell Culture and Treatment

-

Cell Lines: Human diploid fibroblasts, specifically lung-derived IMR-90 and skin-derived BJ cells, were commonly used.[1][11]

-

Culture Conditions: Cells were maintained in standard culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, under controlled conditions (37°C, 5% CO₂).

-

Treatment Protocol: Proliferating cells were incubated with varying concentrations of Hexapeptide-11, typically ranging from 1% to 5% (v/v) of a stock solution, for durations between 24 and 144 hours, depending on the endpoint being measured.[9]

Gene Expression Analysis (Quantitative Real-Time PCR)

The workflow for analyzing changes in gene expression is a critical component of the in vitro assessment.

-

RNA Isolation: Total RNA was extracted from cell lysates using a reagent like TRI Reagent® (Sigma-Aldrich) following the manufacturer's protocol.

-

cDNA Synthesis: One microgram of the isolated RNA was converted to complementary DNA (cDNA) using a first-strand cDNA synthesis kit.

-

qPCR: The qPCR reaction was performed using a SYBR® Green-based master mix with gene-specific primers on a real-time PCR system. Gene expression levels were normalized to a housekeeping gene (e.g., B2M).[11]

Gelatin Zymography for MMP Activity

This technique was used to specifically measure the enzymatic activity of gelatinases MMP-2 and MMP-9.

-

Sample Preparation: Human fibroblasts were treated with Hexapeptide-11 for 24 hours. The conditioned media, containing secreted proteins including MMPs, was then collected.

-

Electrophoresis: Samples were run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Enzyme Renaturation & Staining: Following electrophoresis, the gel was incubated in a renaturing buffer and then in a developing buffer to allow the MMPs to digest the gelatin substrate. The gel was subsequently stained (e.g., with Coomassie Brilliant Blue).

-

Analysis: Zones of enzymatic activity appear as clear bands against a blue background, indicating where the gelatin has been degraded. The intensity of these bands corresponds to the level of MMP activity.

In Vivo Assessment of Skin Properties

-

Wrinkle Analysis by Silicon Replica: For clinical anti-wrinkle studies, high-resolution silicon replicas of the skin surface (e.g., periorbital area) were taken at the beginning and end of the treatment period. These replicas were then analyzed using image analysis software to quantify changes in various wrinkle parameters, including total surface area, depth, number, and length.[13]

-

Skin Elasticity Measurement: Skin biomechanical properties were assessed using a cutometer. This device applies negative pressure to pull the skin into a probe, measuring its ability to stretch and return to its original state. Key parameters include Ue (immediate distension) and Uf (final distension), which relate to skin firmness and overall elasticity.

Summary and Future Directions

Initial studies on Hexapeptide-11 provide compelling evidence of its role as a modulator of the skin's extracellular matrix. It operates through multiple mechanisms, including the upregulation of collagen and hyaluronic acid synthesis via the TGF-β and MAPK signaling pathways, and the active regulation of ECM remodeling through the modulation of MMP-2 and MMP-9.[5][7] Quantitative in vitro and in vivo data support its efficacy in improving skin elasticity and reducing the appearance of wrinkles.[7][13]

Future research should aim to:

-

Elucidate Detailed Mechanisms: Further investigate the specific downstream targets within the TGF-β and MAPK pathways to fully understand how Hexapeptide-11 initiates gene transcription.

-

Clarify MMP Regulation: Conduct studies in different cell types and tissue models to confirm the context-dependent regulation of various MMPs and its net effect on the ECM over time.

-

Long-Term Clinical Trials: Perform larger, longer-duration clinical studies with diverse subject populations to establish long-term efficacy and safety, and to correlate clinical outcomes with molecular biomarkers in skin biopsies.

-

Formulation and Delivery: Optimize topical formulations to enhance the bioavailability of Hexapeptide-11 in the dermal layers, thereby maximizing its biological effect.

References

- 1. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What does Hexapeptide-11 do for skin and hair?_Chemicalbook [chemicalbook.com]

- 4. avenalab.com [avenalab.com]

- 5. arizona-mall.com [arizona-mall.com]

- 6. Hexapeptide-11 | 161258-30-6 | Benchchem [benchchem.com]

- 7. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. activepeptide.com [activepeptide.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ulprospector.com [ulprospector.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Collagen-like peptide exhibits a remarkable antiwrinkle effect on the skin when topically applied: in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexapeptide-11: A Technical Analysis of its Influence on Hyaluronic Acid Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of Hexapeptide-11, a bioactive peptide, and its molecular influence on hyaluronic acid (HA) synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the peptide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

Executive Summary

Hexapeptide-11, a synthetic peptide with the sequence Phe-Val-Ala-Pro-Phe-Pro, has emerged as a significant modulator of the extracellular matrix (ECM).[1][2] Originally derived from yeast fermentation, this peptide demonstrates a multi-faceted approach to improving skin matrix integrity.[1][3] Notably, research indicates that Hexapeptide-11 directly influences the homeostasis of hyaluronic acid, a critical glycosaminoglycan responsible for skin hydration and viscoelastic properties. The peptide exerts its effects by transcriptionally upregulating Hyaluronic Acid Synthase 2 (HAS2), the primary enzyme for HA production, while simultaneously downregulating enzymes responsible for HA degradation.[4] This dual-action mechanism positions Hexapeptide-11 as a compelling agent for applications targeting skin hydration and the mitigation of age-related dermal changes.

Core Mechanism: Modulation of Hyaluronic Acid Metabolism

Hexapeptide-11's primary effect on hyaluronic acid is achieved through the regulation of key genes involved in its synthesis and degradation. In vitro genomic studies on human skin cells have demonstrated its capacity to significantly alter the expression of genes critical to maintaining HA levels within the ECM.[4]

The core mechanism involves two key actions:

-

Upregulation of Hyaluronic Acid Synthase 2 (HAS2): Hexapeptide-11 has been shown to potently increase the gene expression of HAS2 in keratinocytes.[4] HAS2 is the main enzyme responsible for the synthesis of high molecular weight hyaluronic acid, which is crucial for tissue hydration and regenerative functions.[4][5]

-

Downregulation of Hyaluronidase 2 (HYAL2): Concurrently, the peptide reduces the expression of HYAL2, an enzyme that degrades hyaluronic acid.[4] By inhibiting degradation, Hexapeptide-11 helps preserve the newly synthesized HA, prolonging its beneficial effects in the dermal matrix.

This coordinated regulation leads to a net increase in the concentration of hyaluronic acid, enhancing the skin's moisture-retention capabilities.

Signaling Pathways and Gene Regulation

The regulatory effects of Hexapeptide-11 on HA-related genes are mediated by specific intracellular signaling pathways. Evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) cascade, a central regulator of cellular processes including differentiation and gene expression. Treatment with Hexapeptide-11 leads to the upregulation of Early Growth Response 3 (EGR3), a transcription factor known to be a downstream target of the MAPK/ERK pathway.[4] EGR3, in turn, is implicated in promoting the transcription of the HAS2 gene. While the precise upstream receptor for Hexapeptide-11 is not fully elucidated, this pathway provides a clear mechanistic link between the peptide and its observed effects on hyaluronic acid synthesis.

Quantitative Data: Gene Expression Analysis

The following table summarizes the quantitative results from an RNA sequencing analysis performed on human keratinocytes. The data illustrates the fold change in the expression of key genes related to hyaluronic acid metabolism following a 24-hour treatment with Hexapeptide-11.

| Gene Target | Function | Cell Type | Treatment | Fold Change vs. Control | Reference |

| HAS2 | Hyaluronic Acid Synthesis | Keratinocytes | 100 µg/ml Hexapeptide-11 | ~10.0 | [4] |

| HYAL2 | Hyaluronic Acid Degradation | Keratinocytes | 100 µg/ml Hexapeptide-11 | ~0.4 | [4] |

| EGR3 | Transcription Factor | Keratinocytes | 100 µg/ml Hexapeptide-11 | ~8.0 | [4] |

Experimental Protocols

The data presented in this guide are derived from rigorous in vitro studies. Below are detailed methodologies representative of the key experiments cited.

RNA Sequencing for Gene Expression Profiling

This protocol outlines the method used to determine the effect of Hexapeptide-11 on gene expression in human skin cells.[4]

-

Cell Culture: Primary human dermal fibroblasts and keratinocytes are seeded into 48-well plates and allowed to adhere for 48 hours in standard culture conditions.

-

Treatment: Cells are treated with Hexapeptide-11 at a concentration of 100 µg/ml for 24 hours. Control cells are left untreated.

-

RNA Extraction: Total RNA is extracted from both treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry and agarose gel electrophoresis.

-

Library Preparation: Paired-end cDNA libraries are generated from the extracted RNA using a commercial kit (e.g., TruSeq Stranded mRNA kit).

-

Sequencing & Analysis: The cDNA libraries are sequenced using a high-throughput platform (e.g., Illumina). The resulting clean reads are aligned to the human reference genome. Gene expression levels are evaluated using the fragments per kilobase of transcript per million mapped reads (FPKM) method. Differentially expressed genes are identified by comparing treated samples to controls, with a log2 fold-change ≥ 1 or ≤ − 1 and a p-value ≤ 0.05 considered significant.[6]

Quantitative PCR (qPCR) for Gene Expression Validation

This protocol describes a standard method for validating the expression of specific target genes, such as HAS2, in human dermal fibroblasts.[7][8]

-

Cell Culture and Treatment: Human diploid fibroblasts (e.g., IMR90) are cultured to ~80% confluency. Cells are then treated with Hexapeptide-11 (e.g., 1-5% v/v of a stock solution) for a specified duration (e.g., 24, 48, or 72 hours).[7]

-

RNA Extraction: Total RNA is isolated from the cells as described in Protocol 5.1.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with a blend of oligo(dT) and random primers.

-

qPCR Reaction: The qPCR reaction is prepared using a SYBR Green-based master mix, cDNA template, and gene-specific forward and reverse primers for the target gene (HAS2) and a stable housekeeping gene (e.g., GAPDH, B2M) for normalization.

-

Data Analysis: The reaction is run on a real-time PCR detection system. The relative quantification of gene expression is calculated using the comparative CT (2-ΔΔCT) method, where the expression of the target gene is normalized to the housekeeping gene and expressed as a fold change relative to the untreated control group.[8]

Conclusion and Future Directions

The available evidence strongly supports the role of Hexapeptide-11 as a potent stimulator of hyaluronic acid synthesis in skin cells. Its ability to transcriptionally upregulate HAS2 and downregulate HYAL2 provides a robust, dual-action mechanism for enhancing skin hydration. The elucidation of the MAPK/EGR3 signaling pathway offers a clear direction for understanding its molecular basis of action. For drug development professionals and researchers, Hexapeptide-11 represents a well-defined bioactive agent with quantifiable effects on a critical ECM component. Future research should focus on identifying the specific cell surface receptor for Hexapeptide-11 and further exploring its potential synergistic effects with other ECM-modulating compounds to optimize therapeutic and cosmetic formulations.

References

- 1. Designing topical hyaluronic acid technology-Size does matter… - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An optimized protocol to identify keratinocyte subpopulations in vitro by single-cell RNA sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Global Gene Expression of Cultured Human Dermal Fibroblasts: Focus on Cell Cycle and Proliferation Status in Improving the Condition of Face Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Hexapeptide-11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic, bioactive peptide with the amino acid sequence Phe-Val-Ala-Pro-Phe-Pro (FVAPFP).[1] Originally isolated from yeast fermentation, it is now widely synthesized for research and cosmetic applications.[1][2] In cell culture, Hexapeptide-11 acts as a potent modulator of the proteostasis network, cellular senescence, and extracellular matrix (ECM) dynamics.[3][4] It has demonstrated significant effects in human fibroblast and keratinocyte models, showing no notable cytotoxicity at effective concentrations, making it a valuable compound for studying anti-aging mechanisms, skin biology, and tissue remodeling.[3][5]

Mechanism of Action

Hexapeptide-11 exerts its effects through multiple signaling pathways, primarily enhancing cellular resilience and maintaining youthful function. Its key activities include bolstering the antioxidant defense system, regulating ECM components, and maintaining protein homeostasis.

Antioxidant Response and Anti-Senescence

Hexapeptide-11 plays a critical role in protecting cells from oxidative stress-induced premature senescence.[3][6] It achieves this by activating the Nrf2 (NF-E2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Hexapeptide-11 promotes the nuclear accumulation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[3] This leads to the upregulation of several antioxidant and detoxification enzymes, such as NQO1 and TXNRD1.[1][7] Furthermore, Hexapeptide-11 has been shown to reduce hydrogen peroxide-induced senescence in fibroblasts and downregulate key DNA damage response proteins like ATM and p53.[1][2]

Extracellular Matrix (ECM) Regulation

Hexapeptide-11 influences the expression and activity of key ECM components, contributing to improved skin elasticity and firmness.[8] In human dermal fibroblasts, it upregulates genes responsible for collagen production.[8][9] In keratinocytes, it enhances the synthesis of hyaluronic acid by increasing the expression of Hyaluronic Acid Synthase 2 (HAS2) while downregulating the HA-degrading enzyme Hyaluronidase 2 (HYAL2).[1][7] Additionally, Hexapeptide-11 has been shown to dose-dependently increase the activity of matrix metalloproteinases MMP-2 and MMP-9, enzymes crucial for ECM remodeling and repair.[1][3]

Proteostasis Network Modulation

Hexapeptide-11 is a novel modulator of the proteostasis network, which is essential for maintaining cellular protein health.[3] Studies in human fibroblasts show that it promotes the dose- and time-dependent activation of genes related to the proteasome, autophagy, and molecular chaperones.[3][7] This includes the upregulation of proteasomal protein subunits and an increase in proteasome peptidase activities, which enhances the degradation of damaged proteins.[3] It also induces autophagy-related genes, facilitating the removal of dysfunctional cellular components.[1][6]

Androgen Receptor (AR) Upregulation

In human dermal fibroblasts, Hexapeptide-11 has been shown to upregulate the Androgen Receptor (AR) gene.[8] This suggests the peptide may mimic testosterone by binding to the AR, potentially influencing biochemical pathways related to hair follicle maturation from vellus to terminal hair.[8]

Data Presentation

The effects of Hexapeptide-11 on gene expression and cellular functions have been quantified in various in vitro studies, primarily using human lung (IMR90) and skin (BJ) fibroblasts.

Table 1: Summary of Hexapeptide-11 Effects on Gene Expression in Human Fibroblasts

| Gene Category | Target Genes | Observed Effect | Cell Type | Reference |

| Antioxidant Response | nrf2, keap1, nqo1, txnrd1 | Upregulation | IMR90 | [1][7] |

| Proteasome | α7, β1, β2, β5, rpn6, rpn11 | Upregulation | IMR90 | [7] |

| Autophagy | becn1, sqstm1, hdac6, ctsl, ctsd | Upregulation | IMR90 | [7] |

| Chaperones | hsf1, hsp27, hsp70, hsp90, clu | Upregulation | IMR90 | [7] |

| ECM & Skin Barrier | HAS2, EGR3 | Upregulation | Keratinocytes | [7] |

| ECM Degradation | HYAL2 | Downregulation | Keratinocytes | [7] |

| Hormone Receptor | Androgen Receptor (AR) | Upregulation | Dermal Fibroblasts | [8] |

Table 2: Summary of Hexapeptide-11 Effects on Cellular Assays

| Assay | Endpoint Measured | Result | Concentration/Time | Cell Type | Reference |

| Cell Viability (MTT) | Cytotoxicity | No significant toxicity | Up to 5% (v/v) for 48h | IMR90, BJ | [3][5] |

| Senescence (SA-β-Gal) | H₂O₂-induced senescence | Significant reduction | 5% (v/v) for 144h | IMR90 | [3][7] |

| Gelatin Zymography | MMP-2 & MMP-9 Activity | Dose-dependent increase | 1-5% (v/v) for 24h | IMR90 | [3][7] |

| Wound Healing | Cell Migration | Suppression of migration | 1-5% (v/v) for 24-72h | IMR90 | [7] |

| Immunofluorescence | Nrf2 Localization | Enhanced nuclear accumulation | 5% (v/v) for 24h | IMR90 | [3] |

Note: In cited studies, concentrations are often expressed as % (v/v) of a 295 µM stock solution diluted in cell culture medium.[3]

Experimental Protocols

Protocol 1: Preparation of Hexapeptide-11 Stock Solution

Principle: To ensure sterility and accurate concentration, Hexapeptide-11 powder is dissolved in a sterile solvent to create a concentrated stock solution for subsequent dilution in cell culture media.

Materials:

-

Hexapeptide-11 powder (purity >95%)[9]

-

Sterile, nuclease-free water or DMSO[10]

-

Sterile, conical tubes (1.5 mL or 15 mL)

-

0.22 µm sterile syringe filter

-

Sterile syringes

Procedure:

-

Calculate the required mass of Hexapeptide-11 powder to create a stock solution (e.g., a 295 µM stock as used in published studies).[3] The molecular weight of Hexapeptide-11 is approximately 676.8 g/mol .[2]

-

Aseptically weigh the peptide powder and transfer it to a sterile conical tube.

-

Add the calculated volume of sterile water to the tube. Vortex gently until the peptide is fully dissolved.[9]

-

To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

-

Store aliquots at -20°C for short-term use (within 1 month) or -80°C for long-term storage (up to 6 months).[10]

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Principle: Senescent cells exhibit increased lysosomal β-galactosidase activity at a suboptimal pH (6.0). This assay uses a chromogenic substrate (X-Gal) that is cleaved by this enzyme to produce a blue precipitate, allowing for the identification of senescent cells.[11]

Materials:

-

Cultured human fibroblasts (e.g., IMR90)

-

Hexapeptide-11 treatment solution

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 2% formaldehyde / 0.2% glutaraldehyde in PBS)

-

SA-β-Gal Staining Solution (containing X-Gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer, pH 6.0)

-

Microscope

Procedure:

-

Seed fibroblasts in multi-well plates and allow them to adhere overnight.

-

Induce Senescence (Positive Control): Treat cells with a senescence-inducing agent (e.g., 300 µM H₂O₂ for 48 hours).[6] Include an untreated control group.

-

Treatment: After induction, replace the media with fresh media containing different concentrations of Hexapeptide-11 (e.g., 2% and 5% v/v) or vehicle control.[6]

-

Incubate cells for the desired duration (e.g., three exposures of 48h each).[6]

-

Fixation: Aspirate media, wash cells twice with PBS, and add Fixation Solution. Incubate for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Staining: Add the freshly prepared SA-β-Gal Staining Solution to each well, ensuring cells are fully covered.

-

Incubate the plates at 37°C overnight in a dry incubator (no CO₂).

-

Analysis: Observe cells under a light microscope. Senescent cells will appear blue.

-

Quantification: Count the percentage of blue-stained cells relative to the total number of cells in at least 10 different optical fields to determine the relative number of senescent cells.[6]

Protocol 3: Gene Expression Analysis by qRT-PCR

Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the relative changes in the expression of target genes following Hexapeptide-11 treatment. This involves isolating RNA, reverse transcribing it into cDNA, and then amplifying the cDNA with gene-specific primers.[12]

Materials:

-

Hexapeptide-11 treated cells and control cells

-

RNA isolation kit

-

Reverse transcription kit (with oligo(dT) or random hexamers)[13]

-

SYBR Green or TaqMan-based qPCR master mix[12]

-

Gene-specific primers (designed to span introns)[13]

-

qRT-PCR instrument

Procedure:

-

Cell Treatment: Culture cells (e.g., IMR90 fibroblasts) to 70-80% confluency and treat with Hexapeptide-11 (e.g., 1%, 2%, 5% v/v) for 24-96 hours.[7]

-

RNA Isolation: Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize first-strand cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

-

qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (e.g., Nrf2, MMP2) and a housekeeping gene (e.g., GAPDH), and qPCR master mix.

-

Run the reaction on a real-time PCR cycler.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample.

Protocol 4: Gelatin Zymography for MMP Activity

Principle: Gelatin zymography is an electrophoretic technique to detect the activity of gelatinases (MMP-2 and MMP-9).[14][15] Proteins in the cell culture supernatant are separated on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a blue background after Coomassie staining.

Materials:

-

Conditioned media from Hexapeptide-11 treated cells (serum-free)

-

SDS-PAGE equipment

-

Polyacrylamide gel containing 0.1% gelatin

-

Non-reducing sample buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100)

-

Developing buffer (containing Tris-HCl, CaCl₂, ZnCl₂)

-

Coomassie Blue staining and destaining solutions

Procedure:

-

Sample Preparation: Culture cells to 70-80% confluency, then switch to serum-free media. Treat with Hexapeptide-11 (e.g., 1%, 2%, 5% v/v) for 24 hours.[3] Collect the conditioned media and centrifuge to remove cell debris.

-

Determine the protein concentration of the supernatant.

-

Mix equal amounts of protein with non-reducing sample buffer. Do NOT boil the samples.

-

Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run at 125V for ~90 minutes at 4°C.[16]

-

Renaturation: After electrophoresis, wash the gel in Renaturing Buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.

-

Development: Incubate the gel in Developing Buffer overnight (~18 hours) at 37°C.[14]

-

Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

-

Destaining: Destain the gel until clear bands, representing gelatinolytic activity, appear against a dark blue background. The positions of MMP-2 and MMP-9 can be identified by their molecular weights.

-

Analysis: Quantify the clear bands using densitometry software (e.g., ImageJ).[14]

References

- 1. Hexapeptide-11 | 161258-30-6 | Benchchem [benchchem.com]

- 2. Hexapeptide-11 Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. activepeptide.com [activepeptide.com]

- 9. experchem.com [experchem.com]

- 10. glpbio.com [glpbio.com]

- 11. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. gene-quantification.de [gene-quantification.de]

- 13. Tutorial: Guidelines for Single-Cell RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of functional matrix metalloproteinases by zymography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hexapeptide-11 Solubility and Preparation for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic peptide with the sequence Phe-Val-Ala-Pro-Phe-Pro (FVAPFP), originally derived from yeast extracts. It has garnered significant interest in dermatological and cellular research for its anti-aging properties and its role in modulating the proteostasis network, which is crucial for maintaining cellular health. In vitro studies have demonstrated that Hexapeptide-11 can influence various cellular processes, including antioxidant gene expression, extracellular matrix remodeling, and the reduction of cellular senescence. Proper solubilization and preparation of this peptide are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization of Hexapeptide-11 and its preparation for use in cell-based assays.

Data Presentation: Hexapeptide-11 Solubility

The solubility of Hexapeptide-11 is dependent on the solvent. As a hydrophobic peptide, its solubility in aqueous solutions can be limited. The following table summarizes the known solubility data for Hexapeptide-11.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (147.75 mM) | Ultrasonic assistance may be required. Use freshly opened, hygroscopic DMSO for best results. |

| Ethanol | 30 mg/mL | No additional notes provided. |

| Dimethylformamide (DMF) | 30 mg/mL | No additional notes provided. |

| Water | Limited | As a hydrophobic peptide, solubility in water is expected to be low. |

| 10%-30% Acetic Acid | - | Can be used if water fails to dissolve the peptide. |

Experimental Protocols

Reconstitution of Lyophilized Hexapeptide-11 Powder

This protocol describes the reconstitution of lyophilized Hexapeptide-11 to create a high-concentration stock solution.

Materials:

-

Lyophilized Hexapeptide-11 powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Centrifuge

Procedure:

-

Pre-treatment of Lyophilized Powder: Before opening, centrifuge the vial of lyophilized Hexapeptide-11 at low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.

-

Solvent Addition: Carefully open the vial in a sterile environment. Using a calibrated micropipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

-

Dissolution: Tightly cap the vial and vortex gently for 10-15 seconds.

-

Complete Solubilization: Inspect the solution for any visible particles. If the peptide is not fully dissolved, sonicate the vial in an ultrasonic bath for short intervals (1-2 minutes) or warm the tube to 37°C. Avoid vigorous shaking to prevent peptide degradation.

-

Centrifugation: Centrifuge the vial again at low speed to pellet any undissolved material.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. For storage at -80°C, the solution can be stable for up to 6 months; at -20°C, it is recommended to use it within 1 month.

Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the Hexapeptide-11 stock solution to prepare working solutions for cell culture experiments.

Materials:

-

Hexapeptide-11 stock solution (in DMSO)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the Hexapeptide-11 stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

-

Example Dilution for a 5% (v/v) Working Solution: In some studies, Hexapeptide-11 has been used at a concentration of 5% (v/v). To prepare such a solution, you would add 50 µL of a Hexapeptide-11 solution to 950 µL of cell culture medium. The initial concentration of the Hexapeptide-11 solution used for this dilution should be clearly defined and reported.

-